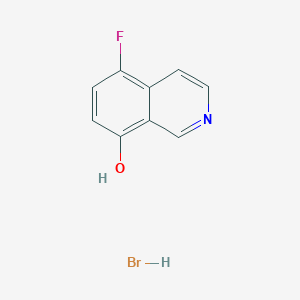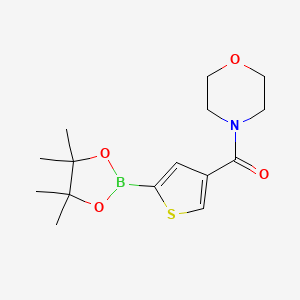![molecular formula C17H13N5O2S B2866809 N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 878066-39-8](/img/no-structure.png)
N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a pyrazolopyrimidine moiety, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene and pyrazolopyrimidine moieties would contribute to the rigidity of the molecule, while the thioacetamide group would introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The naphthalene moiety is relatively stable but can undergo electrophilic aromatic substitution reactions. The pyrazolopyrimidine moiety might be involved in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation would all influence properties like solubility, melting point, and UV/Vis absorption .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Synthesis Evaluation
Research has been conducted on the computational and pharmacological evaluation of novel derivatives, including related compounds, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against various targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) has shown promising results for these derivatives in terms of binding and moderate inhibitory effects (Faheem, 2018).
Anticancer and Anticonvulsant Activity
A study on the synthesis, molecular modelling, and preliminary evaluation of novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents has been described. These compounds have shown significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating potential CNS depressant activity via modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).
Anti-HIV Activity
Derivatives have been synthesized and evaluated as potent inhibitors of HIV-1. Among these, certain compounds were highlighted for their potent inhibitory activity against HIV-1 replication, suggesting improved or similar HIV-1 inhibitory activity compared with known drugs. The study provides insights into the structure-activity relationships and is rationalized by docking studies (Zhan et al., 2009).
Anti-inflammatory Activity
The synthesis and characterization of novel indolyl-pyrazoline derivatives for their evaluation of anti-inflammatory activity have been reported. These compounds were tested using the carrageenan-induced paw edema method, showcasing significant anti-inflammatory effects when compared to indomethacin, a well-known NSAID (Shroff et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with naphthalen-1-ylacetic acid chloride, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "naphthalen-1-ylacetic acid chloride", "ammonia" ], "Reaction": [ "Step 1: 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol is reacted with naphthalen-1-ylacetic acid chloride in the presence of a base such as triethylamine to form N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then treated with ammonia in methanol to form the final product, N-(naphthalen-1-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide.", "Step 3: The product is then purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
878066-39-8 |
Molekularformel |
C17H13N5O2S |
Molekulargewicht |
351.38 |
IUPAC-Name |
N-naphthalen-1-yl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H13N5O2S/c23-14(19-13-7-3-5-10-4-1-2-6-11(10)13)9-25-17-20-15-12(8-18-22-15)16(24)21-17/h1-8H,9H2,(H,19,23)(H2,18,20,21,22,24) |
InChI-Schlüssel |
BALOVEYYKBBHQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
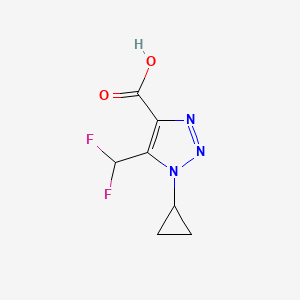
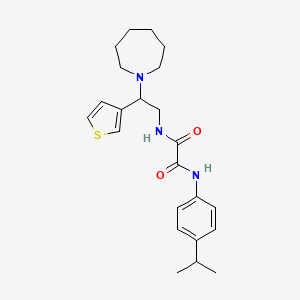
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
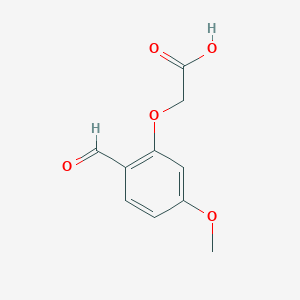
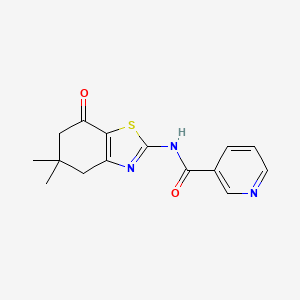
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
